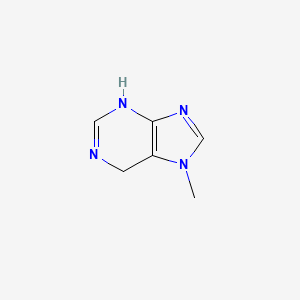
7-Methyl-6,7-dihydro-1H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-6,7-dihydro-1H-purine, also known as 7-Methylxanthine, is a derivative of purine, a heterocyclic aromatic organic compound. This compound is structurally related to xanthine and is an intermediate in the synthesis of caffeine. It has significant biological importance and is involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6,7-dihydro-1H-purine typically involves the methylation of xanthine. One common method includes the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-6,7-dihydro-1H-purine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-Methyluric acid.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 7-Methyluric acid.
Reduction: Dihydro-7-Methyl-6,7-dihydro-1H-purine.
Substitution: Various alkylated or arylated derivatives depending on the substituent introduced.
Scientific Research Applications
7-Methyl-6,7-dihydro-1H-purine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 7-Methyl-6,7-dihydro-1H-purine involves its interaction with various enzymes and receptors in the body. It acts as an intermediate in the metabolism of purines, influencing pathways such as the degradation of adenine and guanine to uric acid. The compound can also affect the activity of enzymes like xanthine oxidase, which plays a crucial role in purine metabolism .
Comparison with Similar Compounds
Xanthine: A precursor in the synthesis of 7-Methyl-6,7-dihydro-1H-purine.
Caffeine: A trimethyl derivative of xanthine, known for its stimulant effects.
Theophylline: A dimethyl derivative of xanthine, used in the treatment of respiratory diseases.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its biological activity and metabolic pathways. Unlike caffeine and theophylline, it does not have significant stimulant effects but serves as an important intermediate in their biosynthesis .
Properties
Molecular Formula |
C6H8N4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
7-methyl-3,6-dihydropurine |
InChI |
InChI=1S/C6H8N4/c1-10-4-9-6-5(10)2-7-3-8-6/h3-4H,2H2,1H3,(H,7,8) |
InChI Key |
ZMCMWTVAXCXFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




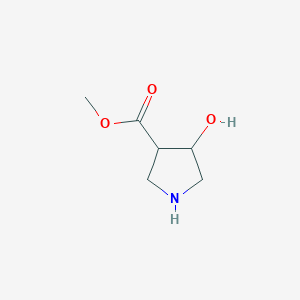
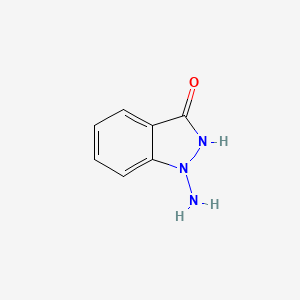

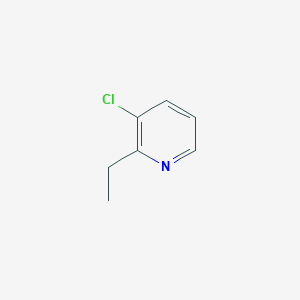
![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)

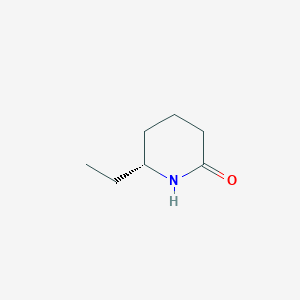
![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
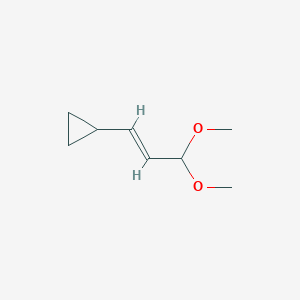
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
